Ethylidenecycloheptane

Description

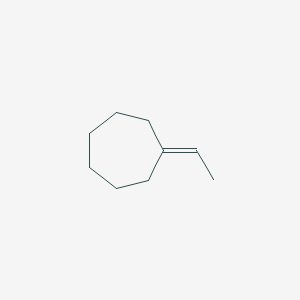

Structure

3D Structure

Properties

IUPAC Name |

ethylidenecycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-9-7-5-3-4-6-8-9/h2H,3-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFGNFYXTYMGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146844 | |

| Record name | Ethylidenecycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10494-87-8 | |

| Record name | Ethylidenecycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylidenecycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethylidenecycloheptane and Its Structural Analogues

Direct Synthetic Routes to Ethylidenecycloheptane

Direct synthesis of the this compound core can be accomplished through several distinct chemical pathways, ranging from catalytic C-H functionalization to the rearrangement of hydrocarbon precursors.

Catalytic Approaches for Cycloalkene Functionalization

The direct functionalization of cycloalkanes represents an atom-economical approach to valuable chemical products. One of the primary methods for synthesizing this compound involves the reaction of cycloheptane (B1346806) with ethylene (B1197577) in the presence of a suitable catalyst. ontosight.ai This process falls under the broader category of C-H activation/functionalization, a field that has seen significant advances through the development of homogeneous and heterogeneous metal catalysts. rsc.org While specific catalysts for the direct ethylidenation of cycloheptane are proprietary or less commonly reported in open literature, the strategy is analogous to other catalytic borylation and functionalization reactions of alkenes that utilize low loadings of recyclable heterogeneous catalysts. rsc.org

A classic and highly effective laboratory-scale method for the synthesis of ethylidene cycloalkanes is the Wittig reaction. This approach involves the reaction of a cycloalkanone, in this case, cycloheptanone (B156872), with an ethylidene-containing phosphorus ylide. This method is widely applicable for creating a carbon-carbon double bond at a specific position and has been noted as a viable route for the synthesis of the structural analogue, ethylidenecyclopentane. askfilo.com

Molecular Rearrangement Strategies from Precursor Hydrocarbons

This compound can be formed through the molecular rearrangement of other hydrocarbon precursors. ontosight.ai Such transformations are a cornerstone of organic synthesis, allowing for the construction of complex molecular frameworks from simpler starting materials. nptel.ac.innih.gov These rearrangements often proceed through carbocationic intermediates, which can be generated under acidic conditions or with specific catalysts. wiley-vch.de

For instance, Wagner-Meerwein or pinacol-type rearrangements of appropriately substituted bicyclic or spirocyclic hydrocarbon skeletons could lead to the formation of the this compound framework. nptel.ac.ine-bookshelf.de The specific pathway and product distribution depend heavily on the structure of the precursor and the reaction conditions, which dictate the stability and subsequent migration patterns of the reactive intermediates. nih.govwiley-vch.de The design of such a rearrangement is a strategic element in target-directed synthesis. nih.gov

Thermo-Catalytic Degradation as a Production Pathway

Thermo-catalytic degradation, or pyrolysis, of plastic waste presents a method for chemical recycling, breaking down large polymers into a mixture of smaller, valuable hydrocarbons. asianpubs.org This process is typically carried out at high temperatures (350–800 °C) and can be influenced by the presence of various catalysts to improve the reaction rate and selectivity of the products. asianpubs.orgresearchgate.net The degradation of common plastics like polyethylene (B3416737) and polypropylene (B1209903) yields a liquid oil fraction rich in a diverse range of hydrocarbons. d-nb.info

Research has shown that the resulting product mixture contains saturated, unsaturated, aromatic, branched, and cyclic hydrocarbons. researchgate.net The use of specific catalysts can enhance the formation of cyclic hydrocarbons. researchgate.net While this method is not a selective synthesis of this compound, the compound is a potential component of the complex hydrocarbon mixture obtained from the degradation of polyolefin waste streams. The composition and yield of the final products are highly dependent on the type of plastic, catalyst, and process conditions. mdpi.com

| Catalyst | Plastic Feedstock | Temperature (°C) | Key Findings | Reference(s) |

| Kaolin Clay | Expanded Polystyrene (Thermocol) | 350-550 | Significantly affects product distribution; styrene (B11656) is a major product. | asianpubs.org |

| Silica-Alumina | Expanded Polystyrene (Thermocol) | 350-550 | Influences the distribution of aromatic products in the liquid oil. | asianpubs.org |

| Calcium Bentonite | PP, LDPE, HDPE, Mixed Plastics | 500 | Highest liquid yield (88.5 wt%) obtained from PP. | d-nb.info |

| MgCO₃ | High-Density Polyethylene (HDPE) | Not specified | Catalytic oil contains a greater proportion of cyclic and branched hydrocarbons. | researchgate.net |

| Natural Clays | Polystyrene (PS) | 380-420 | Liquid yield increases with temperature and catalyst presence; up to 86.85% liquid oil from PS. | mdpi.com |

Synthesis of this compound Derivatives

Building upon the core cycloheptane structure, a variety of methods exist to construct more complex derivatives featuring fused or spirocyclic ring systems.

Annulation Methods for Ring System Construction

Annulation, the formation of a new ring onto a pre-existing molecule, is a powerful strategy for building complex cyclic systems. A notable example is the (Z)-ethylidenecyclopentane annulation method, which provides a route to structural analogues of this compound derivatives. acs.orgacs.org This methodology involves the copper(I)-catalyzed conjugate addition of a specific organocuprate reagent to a cyclic α,β-unsaturated ketone. researchgate.net The resulting intermediate then undergoes an intramolecular alkylation to afford the annulated product containing a Z-configured ethylidene group. researchgate.net

This annulation strategy has proven instrumental in the total synthesis of several sesquiterpenoid natural products, including (±)-oplopanone, (±)-anhydrooplopanone, and (±)-8-epi-oplopanone. acs.orgresearchgate.netnih.govmdpi.com The method highlights how annulation can be employed to construct bicyclic systems containing the ethylidene moiety with high stereocontrol.

Cyclization Reactions for Carbocyclic and Spirocyclic Frameworks

Intramolecular cyclization reactions are fundamental in constructing elaborate carbocyclic and spirocyclic frameworks. Various catalytic systems have been developed to achieve these transformations with high efficiency and selectivity.

For example, rhodium-catalyzed cycloisomerization of 1,6-dienes can produce spiro-fused succinimide (B58015) and pyrazolone (B3327878) derivatives related to a cycloheptane framework. researchgate.net This process involves the formation of an active Rh-H species that initiates an intramolecular cyclization cascade. researchgate.net

Another powerful strategy involves cascade reactions of cyclopropane (B1198618) derivatives. In the presence of a catalyst, such as trifluoromethanesulphonimide or copper(I) bromide, substituted cyclopropanes can undergo ring-opening followed by cyclization with other components to deliver spiro-fused polycyclic derivatives. colab.ws Furthermore, the annulation of 1-indanones has been extensively reviewed as a versatile method for constructing a wide array of fused and spirocyclic frameworks, demonstrating the broad applicability of cyclization strategies in building molecular complexity. nih.govscispace.com These methods provide access to diverse molecular architectures from functionalized cyclic precursors.

Ring Expansion Strategies in Medium-Sized Ring Synthesis

The construction of seven-membered rings, the core of this compound, is often complicated by unfavorable entropic and enthalpic factors. organic-chemistry.org Ring expansion strategies, which commence with more readily available five- or six-membered rings, offer a powerful alternative to direct cyclization for creating these challenging medium-sized rings. researchgate.netrsc.org These methods leverage the release of ring strain or thermodynamically favorable rearrangements to drive the formation of the larger carbocycle.

One of the most prominent organicreactions.orgorganicreactions.org-sigmatropic rearrangements used in organic synthesis is the Cope rearrangement , a thermally induced isomerization of a 1,5-diene. nrochemistry.comjk-sci.comlscollege.ac.in This reaction proceeds through a highly ordered, chair-like transition state, which allows for a high degree of stereochemical control. nrochemistry.comjk-sci.com For the synthesis of cycloheptene (B1346976) derivatives, a divinylcyclopropane can be heated to induce a ring-expanding Cope rearrangement to furnish a cycloheptadiene, which can subsequently be hydrogenated to the corresponding cycloheptane scaffold. tcichemicals.com The driving force for this particular transformation is the significant release of strain from the three-membered ring. lscollege.ac.in

Tandem ring-opening/ring-closing metathesis (RCM) is another potent strategy for synthesizing cyclic compounds, including medium-sized rings. wikipedia.orgorganic-chemistry.orgrsc.orgcaltech.edu This method utilizes ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their tolerance to a wide range of functional groups. organic-chemistry.orgcaltech.edu In a typical ring expansion sequence, a smaller cyclic olefin undergoes ring-opening metathesis, and the resulting intermediate reacts with an acyclic diene in a cross-metathesis event, followed by an intramolecular ring-closing metathesis to form a larger ring. caltech.edu The success of these tandem reactions is dependent on factors like the ring strain of the initial cycloalkene and the reaction concentration. rug.nl

Radical-mediated ring expansions have also emerged as a valuable tool. For instance, the Dowd-Beckwith ring expansion involves the intramolecular cyclization of a primary alkyl radical onto a carbonyl group, followed by fragmentation of the resulting oxygen-centered radical to yield a ring-expanded ketone. nih.gov This ketone can then serve as a precursor for the introduction of the ethylidene group.

| Methodology | Key Intermediate | Driving Force | Key Features |

| Cope Rearrangement | Divinylcyclopropane | Release of ring strain | High stereospecificity, proceeds via chair-like transition state. nrochemistry.comtcichemicals.com |

| Tandem RO/RCM | Metathesis-generated diene | Formation of a stable cyclic product and volatile ethylene. wikipedia.orgcaltech.edu | Functional group tolerance, catalytic process. organic-chemistry.org |

| Radical Ring Expansion | Oxygen-centered radical | Formation of a stabilized tertiary radical. nih.gov | Can be initiated from halides or selenides. nih.gov |

Applications of Organometallic Reagents (e.g., Organocopper, Lithio, Grignard Reagents)

Organometallic reagents are fundamental tools in organic synthesis, acting as potent carbon nucleophiles for the formation of new carbon-carbon bonds. nih.gov The synthesis of this compound can be readily envisioned from cycloheptanone through the action of such reagents.

Grignard reagents (RMgX) are organomagnesium compounds that are highly reactive towards electrophiles like ketones and aldehydes. geeksforgeeks.orgbethunecollege.ac.inmasterorganicchemistry.com The reaction of a Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), with cycloheptanone results in the formation of a tertiary alcohol, 1-ethylcycloheptanol, after acidic workup. masterorganicchemistry.com Subsequent acid-catalyzed dehydration of this alcohol would then yield this compound, often along with its endocyclic isomer, 1-ethylcycloheptene. The preparation of Grignard reagents involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). udel.edu

Organolithium reagents (RLi) are even more reactive and basic than their Grignard counterparts. mt.comdalalinstitute.com Ethyl-lithium would react with cycloheptanone in a similar fashion to the corresponding Grignard reagent to provide the same 1-ethylcycloheptanol precursor. dalalinstitute.comnumberanalytics.com Due to their high reactivity, organolithium reagents are useful for reactions with sterically hindered ketones that may not react efficiently with Grignard reagents. dalalinstitute.com These reagents are typically prepared by the reaction of an alkyl halide with lithium metal or through lithium-halogen exchange. rug.nl

Organocopper reagents , often referred to as Gilman reagents (R₂CuLi), are softer nucleophiles compared to Grignard and organolithium reagents. wikipedia.orgmasterorganicchemistry.com While they are well-known for their ability to perform conjugate additions to α,β-unsaturated ketones, they can also be used for substitution reactions. wikipedia.orgnptel.ac.in A less direct, but viable, route to the this compound skeleton could involve the conjugate addition of a methyl-cuprate to a cycloheptenone derivative, followed by further functionalization. The preparation of organocuprates typically involves the transmetallation from a corresponding organolithium or Grignard reagent by reacting it with a copper(I) salt, such as copper(I) iodide. nptel.ac.in

| Reagent Type | General Formula | Precursors | Key Characteristics |

| Grignard Reagent | R-Mg-X | Alkyl/Aryl Halide + Mg | Highly reactive, common in carbonyl additions. geeksforgeeks.orgbethunecollege.ac.in |

| Organolithium Reagent | R-Li | Alkyl/Aryl Halide + Li | More reactive and basic than Grignards. rug.nlmt.com |

| Organocopper Reagent | R₂CuLi (Gilman) | R-Li/R-Mg-X + Cu(I) salt | Softer nucleophiles, excellent for conjugate addition. wikipedia.orgnptel.ac.in |

Advanced Functionalization of Unsaturated Cyclic Systems

The most direct and modern approach to installing the ethylidene moiety onto a pre-formed cycloheptane ring is through the olefination of cycloheptanone. Several powerful olefination reactions have been developed that offer distinct advantages in terms of scope, stereoselectivity, and reaction conditions.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). mnstate.edumasterorganicchemistry.comlibretexts.org To synthesize this compound, cycloheptanone would be treated with ethyltriphenylphosphonium ylide. This ylide is typically generated in situ by deprotonating the corresponding phosphonium (B103445) salt (ethyltriphenylphosphonium bromide or chloride) with a strong base such as n-butyllithium (n-BuLi) or sodium hydroxide. mnstate.edulibretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a one-pot synthesis of alkenes with generally high E-selectivity. mdpi.comorganic-chemistry.orgwikipedia.org This reaction involves the coupling of a carbonyl compound with a heteroaryl sulfone, most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. organic-chemistry.orgwikipedia.org For the synthesis of this compound, cycloheptanone would react with the anion of 1-ethyl-5-(phenylsulfonyl)tetrazole, typically generated using a base like potassium hexamethyldisilazide (KHMDS). mdpi.com The reaction proceeds through a β-alkoxy sulfone intermediate which undergoes a spontaneous Smiles rearrangement and subsequent elimination to form the alkene. mdpi.com

The Peterson olefination utilizes an α-silyl carbanion which adds to a ketone or aldehyde to form a β-hydroxysilane intermediate. organic-chemistry.orgwikipedia.orgorganicchemistrydata.org This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. wikipedia.orgorganicchemistrydata.org A significant feature of the Peterson olefination is that the stereochemical outcome can be controlled: anti-elimination under acidic conditions and syn-elimination under basic conditions allows for the selective formation of either the E- or Z-alkene from the same diastereomeric β-hydroxysilane precursors. organic-chemistry.orgorganicchemistrydata.org To form this compound, (1-(trimethylsilyl)ethyl)lithium would be added to cycloheptanone, and the resulting β-hydroxysilane eliminated. organicchemistrydata.org

| Olefination Reaction | Key Reagent | Mechanism Highlights | Stereoselectivity |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHCH₃) | Formation of an oxaphosphetane intermediate which collapses to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org | Generally favors Z-alkene with unstabilized ylides; E-alkene with stabilized ylides. |

| Julia-Kocienski Olefination | Heteroaryl Sulfone Anion (e.g., PT-SO₂Et) | Addition followed by Smiles rearrangement and SO₂ elimination. mdpi.comorganic-chemistry.org | Typically high E-selectivity. wikipedia.org |

| Peterson Olefination | α-Silyl Carbanion (e.g., (Me₃Si)CHLiCH₃) | Formation and subsequent elimination of a β-hydroxysilane. wikipedia.orgorganicchemistrydata.org | Can be controlled: acidic conditions give anti-elimination, basic conditions give syn-elimination. organic-chemistry.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethylidenecycloheptane

Mechanistic Investigations of Electrophilic Addition Reactions

Electrophilic addition reactions are fundamental to the chemistry of alkenes, including exocyclic alkenes like ethylidenecycloheptane. The defining feature of these reactions is the initial attack of an electrophile on the electron-rich carbon-carbon double bond. savemyexams.com This process breaks the π bond and leads to the formation of two new σ bonds. libretexts.org

The mechanism of electrophilic addition to an unsymmetrical alkene such as this compound typically proceeds in a two-step manner:

Electrophilic Attack: The electrophile (E⁺) is attracted to the π electrons of the double bond. This results in the formation of a carbocation intermediate. The electrophile can add to either carbon of the double bond. According to Markovnikov's rule, the electrophile will preferentially add to the less substituted carbon atom, leading to the formation of the more stable, more substituted carbocation. savemyexams.com In the case of this compound, this would involve the electrophile adding to the terminal CH₂ group, forming a tertiary carbocation on the cycloheptane (B1346806) ring. This step is generally the rate-determining step of the reaction. libretexts.org

Nucleophilic Attack: The resulting carbocation is a highly reactive electrophile itself and is subsequently attacked by a nucleophile (Nu⁻). This step leads to the final addition product. libretexts.org

The general scheme for the electrophilic addition to this compound can be visualized as follows:

Table 1: Key Aspects of Electrophilic Addition to this compound

| Feature | Description |

| Reactant | This compound |

| Attacking Species | Electrophile (e.g., H⁺, Br⁺) |

| Intermediate | Tertiary carbocation on the cycloheptane ring |

| Governing Principle | Markovnikov's Rule savemyexams.com |

| Product | Substituted cycloheptane derivative |

Research into the electrophilic addition reactions of similar cyclic systems has provided insights into the factors influencing reactivity and product distribution. For instance, studies on the bromination of congested adamantylidenealkanes have highlighted the role of steric and solvation effects on the stereochemistry of the reaction. acs.org

Studies on Lewis-Acid Catalyzed Transformations

Lewis acids play a crucial role in a variety of organic transformations by activating substrates towards nucleophilic attack. In the context of this compound, Lewis acids can catalyze reactions such as cycloadditions and rearrangements.

For instance, Lewis acid-catalyzed [4+2] cycloaddition reactions of bicyclobutanes with dienol ethers have been reported to produce bicyclo[4.1.1]octanes. rsc.org While not directly involving this compound, this demonstrates the utility of Lewis acids in promoting complex carbocycle formation. The Lewis acid, such as aluminum triflate, activates the dienol ether, facilitating its reaction with the bicyclobutane. rsc.org

In a similar vein, Lewis acid catalysis is employed in the intramolecular carbonyl-olefin metathesis (COM) reactions to form cyclohexene (B86901) or cyclopentene (B43876) products. nih.gov These reactions often proceed through an oxetane (B1205548) intermediate. nih.gov The choice of Lewis acid can significantly influence the regioselectivity of cycloaddition reactions. For example, in the reaction of tropone (B1200060) with 1,1-dimethoxyethene, B(C₆H₅)₃ favors the [8+2] adduct, while B(C₆F₅)₃ leads to the [4+2] adduct. nih.gov This control is attributed to the ability of the Lewis acid to accommodate distortion in the transition state. nih.gov

The general principle of Lewis acid catalysis involves the coordination of the Lewis acid to an electron-rich site in one of the reactants, thereby lowering the energy of the LUMO and accelerating the reaction. nih.gov

Table 2: Examples of Lewis-Acid Catalyzed Transformations Relevant to this compound Chemistry

| Reaction Type | Catalyst Example | Key Feature | Reference |

| [4+2] Cycloaddition | Aluminum triflate | Formation of bicyclic systems | rsc.org |

| Carbonyl-Olefin Metathesis | FeCl₃ | Formation of cyclohexenes/cyclopentenes | nih.gov |

| Diels-Alder Reaction | B(C₆F₅)₃ | Regioselectivity control | nih.gov |

| Asymmetric Michael Addition | Rhodium-based catalyst | Enantioselective C-C bond formation | rsc.org |

Analysis of Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are transferred in a single concerted step or in separate, sequential steps. wikipedia.org These reactions are crucial in many biological and chemical energy conversion processes. nih.gove-conversion.de The mechanism can be either concerted (CPET) or stepwise (ETPT or PTET). wikipedia.org

Distinguishing between these pathways is often challenging. One method involves applying high pressure to the reaction system. If the reaction rate is unaffected by pressure, it suggests a concerted mechanism, as there is no change in the charge of the reacting species and their solvation spheres. e-conversion.de

The driving forces for electron transfer (ΔG⁰ET) and proton transfer (ΔG⁰PT) are key determinants of the operative PCET mechanism. Mechanistic zone diagrams can be used to visualize the dominant mechanism as a function of these driving forces. Strategies for tuning the mechanism include balancing these driving forces, introducing steric hindrance to the proton transfer coordinate, and isotopic substitution. rsc.org

Table 3: Key Concepts in Proton-Coupled Electron Transfer

| Concept | Description |

| PCET | A reaction involving the transfer of both a proton and an electron. wikipedia.org |

| Concerted Mechanism (CPET) | Simultaneous transfer of the proton and electron. wikipedia.org |

| Stepwise Mechanisms | Sequential transfer, either electron-first (ETPT) or proton-first (PTET). wikipedia.org |

| Mechanistic Determination | High-pressure studies, kinetic isotope effects, and mechanistic zone diagrams. wikipedia.orge-conversion.dersc.org |

Oxidative Reaction Pathways

The oxidation of this compound can proceed through various pathways, leading to a range of oxygenated products. The specific outcome often depends on the oxidant used and the reaction conditions.

Photosensitized oxidation represents a common pathway for the oxidation of alkenes. This can occur via two main mechanisms:

Type I: The photosensitizer reacts directly with the substrate, often through a one-electron transfer, to produce radical ions. In the presence of oxygen, this can lead to the formation of various oxidation products. For example, the one-electron oxidation of thymidine (B127349) leads to a radical cation which can then react with water and oxygen to form diols and other products. nih.gov

Type II: The photosensitizer transfers its energy to molecular oxygen to generate singlet oxygen (¹O₂). Singlet oxygen is a highly reactive electrophile that can react with alkenes via [2+2] cycloaddition to form dioxetanes, or through an ene reaction to yield allylic hydroperoxides. nih.gov

The oxidation of cyclic ketones, which could be formed from the oxidation of this compound, has been studied theoretically. These studies reveal complex reaction networks involving intramolecular hydrogen migration, HO₂ elimination, and β-scission. mit.edu The presence of the carbonyl group can influence the reactivity of adjacent C-H bonds. mit.edu

The oxidation of thiols provides another relevant model for understanding oxidative pathways. Thiols can undergo one-electron oxidation to form thiyl radicals or two-electron oxidation to yield sulfenic acids, which can be further oxidized. researchgate.net

Table 4: Potential Oxidative Reaction Pathways for this compound

| Pathway | Description | Potential Products |

| Type I Photosensitized Oxidation | Electron transfer from the alkene to an excited photosensitizer. | Radical cations, leading to various oxygenated products. |

| Type II Photosensitized Oxidation | Reaction with singlet oxygen. | Dioxetanes, allylic hydroperoxides. |

| Radical Oxidation | Abstraction of an allylic hydrogen followed by reaction with oxygen. | Peroxy radicals, hydroperoxides, and subsequent degradation products. |

Photochemical Reactivity and Induced Transformations

The photochemical reactivity of this compound is largely dictated by the electronic transitions of the double bond. Upon absorption of ultraviolet light, the molecule can be promoted to an excited state, leading to various transformations.

One common photochemical reaction of alkenes is E/Z (geometric) isomerization. Although this compound exists as a single geometric isomer, related systems can undergo such transformations.

Another important photochemical process is photosensitized oxidation, as discussed in the previous section. The generation of singlet oxygen in a Type II process can lead to the formation of endoperoxides through [4+2] cycloadditions, dioxetanes from [2+2] cycloadditions, and hydroperoxides from ene reactions. nih.gov

The photochemical reactivity of tryptophan, an amino acid with an indole (B1671886) ring, provides some parallels. Tryptophan is susceptible to degradation by light and photosensitizers, leading to a variety of oxidation products. nih.gov

Furthermore, photochemical methods can be used to generate radical intermediates, allowing for the study of their subsequent reactions. For example, the photochemical generation of radicals can be used to investigate the kinetics of subsequent dehydration and cyclization reactions. researchgate.net

Thermal Reactivity and Degradation Processes

The thermal stability of this compound is an important consideration, particularly at elevated temperatures. Thermal degradation processes can involve a variety of reactions, including isomerization, cyclization, and fragmentation.

Studies on the thermal degradation of amines used for CO₂ capture have shown that the molecular structure, including the type of amine (primary, secondary) and the presence of steric hindrance, significantly impacts thermal stability. uky.edu For instance, primary amines with chain structures tend to be more thermally stable than their secondary amine isomers. uky.edu While not directly analogous, these findings highlight the importance of molecular structure in determining thermal reactivity.

Research on the storage stability of cracked naphtha, which contains a complex mixture of hydrocarbons including olefins, has shown that cyclopentenes can accelerate the formation of carbonaceous deposits on acid catalysts. ualberta.ca This suggests that cyclic olefins like this compound could potentially contribute to catalyst deactivation in industrial processes through polymerization and coke formation. The reactions of cyclopentene on an amorphous silica-alumina catalyst at 300°C yielded bicyclic compounds, indicating that hydrogen transfer reactions are part of the thermal reaction network. ualberta.ca

The degradation of tryptophan, which can be initiated by heat, also provides insights into potential thermal degradation pathways. nih.gov

Stereoelectronic Effects Governing Reaction Outcomes

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the geometry, reactivity, and physical properties of molecules. wikipedia.org These effects arise from the interaction between atomic and/or molecular orbitals, particularly the stabilizing interaction between a filled donor orbital and an empty acceptor orbital. wikipedia.org

A key principle is that for a favorable interaction, the donor and acceptor orbitals should have a small energy gap and be well-aligned geometrically. wikipedia.org An anti-periplanar arrangement is often optimal for such interactions. nih.gov

In the context of reactions involving this compound, stereoelectronic effects can influence the stereochemical outcome of additions to the double bond. For example, in the enolization of ketones, the axial proton is lost more rapidly due to better orbital overlap in the transition state. baranlab.org

The anomeric effect, a well-known stereoelectronic effect, describes the preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. This is explained by a stabilizing n → σ* interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-X bond. imperial.ac.uk

In the Baeyer-Villiger rearrangement of Criegee intermediates, stereoelectronic effects can be manipulated to control the reaction pathway. For instance, constraining the molecule in a five-membered ring can prevent the necessary anti-periplanar alignment of the breaking O-O bond and the migrating C-C bond, thus inhibiting the rearrangement. nih.gov

The influence of stereoelectronic effects has also been observed in ligand exchange reactions on gold nanoclusters, demonstrating that these effects can be transmitted across a molecule or cluster. rsc.org

Table 5: Examples of Stereoelectronic Effects and Their Influence

| Effect | Description | Influence on Reactivity |

| Hyperconjugation | Interaction of a filled σ orbital with an adjacent empty or partially filled p or π* orbital. | Stabilizes carbocations and influences conformational preferences. |

| Anomeric Effect | Preference for an axial substituent at the anomeric carbon. | Controls the conformation of heterocyclic rings. imperial.ac.uk |

| Gauche Effect | Preference for a gauche conformation in 1,2-disubstituted ethanes with electronegative substituents. | Influences molecular conformation due to σ → σ* interactions. wikipedia.org |

| Orbital Overlap Control | Requirement for specific orbital alignments for reactions to occur efficiently. | Determines the stereochemical course of reactions like eliminations and rearrangements. baranlab.org |

Stereochemical and Conformational Analyses of Ethylidenecycloheptane

Conformational Landscape of Seven-Membered Rings

The conformational analysis of seven-membered rings, such as that in ethylidenecycloheptane, is notably complex due to the inherent flexibility of the ring system. scispace.comwikipedia.org Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives can adopt a variety of puckered conformations to minimize strain. msu.edu These conformations are in a dynamic equilibrium, interconverting through low-energy pathways. libretexts.org

Analysis of Angle, Torsional, and Transannular Strain

The geometry of seven-membered rings is a delicate balance of three primary types of strain:

Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.orgpressbooks.pub In a planar cycloheptane, the internal angles would be approximately 128.6°, leading to significant angle strain. To alleviate this, the ring puckers. msu.edu

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. libretexts.orgpressbooks.pub A planar conformation would lead to substantial torsional strain. The puckered conformations of cycloheptane adopt staggered arrangements of C-H bonds where possible to minimize this strain. msu.eduaskthenerd.com

Transannular Strain: This is a form of steric strain caused by non-bonded interactions between atoms across the ring. libretexts.orglibretexts.org In certain cycloheptane conformations, hydrogens on opposite sides of the ring can come into close proximity, leading to repulsive forces. askthenerd.com This type of strain is a significant factor in the chemistry of medium-sized rings. libretexts.orgslideshare.net

The interplay of these strains dictates the preferred conformations of the ring. For instance, cycloheptane and cyclooctane (B165968) exhibit greater strain than cyclohexane, largely due to transannular crowding. msu.edulibretexts.org The synthesis of seven- and eight-membered rings can be challenging due to transition state nonbonding interactions and torsional strains. rsc.org

Identification of Preferred Conformations (e.g., Chair, Boat-Chair)

Through experimental and computational studies, two main families of conformations have been identified for cycloheptane: the chair and the boat families. wikipedia.org

Twist-Chair Conformation: The most stable conformation for cycloheptane is the twist-chair. libretexts.orgslideshare.net This conformation effectively minimizes angle and torsional strain. It belongs to a family of chair forms that can interconvert through a process called pseudorotation. scispace.com

Chair and Boat Conformations: The symmetrical chair and boat conformations are also part of the conformational landscape but are generally higher in energy than the twist-chair. wikipedia.org The chair form can be a transition state in the interconversion between twist-chair conformers. researchgate.net The boat family includes the boat and twist-boat conformations. wikipedia.org While the boat conformation itself is often a high-energy state, the twist-boat can be a local energy minimum. wikipedia.org

The introduction of an exocyclic double bond, as in this compound, influences the conformational preferences of the seven-membered ring. Molecular mechanics calculations have suggested that the most stable form of a methylenecycloheptane (B3050315) is a twist-chair. scispace.com

Stereoisomerism and Chiral Aspects of this compound Derivatives

The presence of substituents on the this compound ring can lead to various forms of stereoisomerism.

Cis-Trans Isomerism: Disubstituted cycloalkanes can exist as cis and trans isomers, where the substituents are on the same or opposite sides of the ring, respectively. uou.ac.innumberanalytics.com This is a form of diastereomerism.

Methodologies for Determining Relative and Absolute Stereochemistry

Determining the three-dimensional arrangement of atoms in this compound derivatives is crucial for understanding their properties and reactivity. Several methods are employed for this purpose.

Cahn-Ingold-Prelog (CIP) Rules: This system provides a standardized nomenclature for assigning the absolute configuration (R or S) to stereocenters. uou.ac.inmasterorganicchemistry.comlibretexts.org The process involves prioritizing the four groups attached to a chiral center based on atomic number and then determining the orientation of these groups in space. masterorganicchemistry.comlibretexts.org For cyclic compounds, this involves comparing the paths around the ring from the stereocenter. stackexchange.com

X-ray Crystallography: This is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the connectivity and relative stereochemistry of a molecule. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between atoms, helping to deduce the relative orientation of substituents.

Chemical Correlation: The stereochemistry of a molecule can sometimes be determined by chemically converting it to a compound of known absolute configuration. libretexts.org

The diastereoselectivity of reactions involving seven-membered ring enolates has been shown to be high, with the stereochemical outcome being predictable by considering the preferred conformation of the enolate and the steric and torsional interactions during the approach of an electrophile. nih.govnih.gov

Probing Dynamic Processes via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the dynamic conformational processes in flexible molecules like this compound. oxfordsciencetrove.comnumberanalytics.com

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. researchgate.net At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down. If the rate becomes slow enough, separate signals for the individual conformers may be observed, a phenomenon known as decoalescence.

Lineshape Analysis: By analyzing the shape of the NMR signals at various temperatures, it is possible to calculate the energy barriers (activation energies) for the conformational interconversions. researchgate.net For cycloheptane, the activation energy for ring inversion is in the range of 7-10 kcal/mol. researchgate.net

2D Exchange Spectroscopy (EXSY): This two-dimensional NMR technique can be used to identify which nuclei are undergoing chemical exchange, even when the exchange is slow. libretexts.org It provides direct evidence of the dynamic processes occurring and can help to elucidate the pathways of conformational interconversion.

Dynamic NMR studies have been instrumental in characterizing the conformational equilibria in various cycloheptane derivatives, including those with fused rings and heteroatoms. researchgate.netacs.org These studies provide insights into the flexibility of the seven-membered ring and the energetic landscape of its various conformations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Atomic Connectivity

One-dimensional NMR spectra provide fundamental information about the structure of Ethylidenecycloheptane. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. bhu.ac.in

¹H NMR: The proton spectrum of this compound would show signals in characteristic regions. Protons on the seven-membered ring would appear in the aliphatic region (typically 1.5-2.5 ppm). chemistrysteps.commsu.edu The allylic protons (on carbons adjacent to the double bond) would be shifted slightly downfield within this range. The vinyl proton (=CH-) would appear in the alkene region (around 5.0-5.5 ppm), and the methyl protons (-CH₃) would be seen further upfield, likely as a doublet due to coupling with the vinyl proton. chemistrysteps.com

¹³C NMR: The carbon spectrum provides direct information about the carbon skeleton. bhu.ac.in Aliphatic carbons of the cycloheptane (B1346806) ring would resonate in the upfield region (20-40 ppm). msu.edu The sp² hybridized carbons of the ethylidene group would be significantly downfield, with the quaternary carbon appearing around 140-150 ppm and the =CH carbon around 115-125 ppm. The methyl carbon would be found in the 10-20 ppm range. bhu.ac.in

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would confirm the presence of one methyl group, one methine group, multiple methylene groups in the ring, and one quaternary carbon in this compound. bhu.ac.in

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|---|

| Vinylic Methine (=CH-) | ~5.0 - 5.5 (quartet) | ~115 - 125 | Positive |

| Vinylic Quaternary (>C=) | - | ~140 - 150 | No Signal |

| Methyl (-CH₃) | ~1.6 - 1.8 (doublet) | ~12 - 20 | Positive |

| Allylic Methylene (-CH₂-) | ~2.0 - 2.5 | ~30 - 40 | Negative |

| Cycloheptane Methylene (-CH₂-) | ~1.5 - 2.0 | ~25 - 35 | Negative |

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY) for Through-Bond and Through-Space Correlations

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). wikipedia.orgucalgary.ca For this compound, COSY would show correlations between the vinyl proton and the methyl protons, and among the adjacent methylene protons within the cycloheptane ring, helping to map out the proton connectivity network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. amazonaws.com It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. ceitec.cz This is vital for connecting molecular fragments. For instance, it would show correlations from the methyl protons to both the vinylic methine and quaternary carbons, and from the allylic protons to the double-bond carbons, confirming the placement of the ethylidene group on the cycloheptane ring. ceitec.czresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity between nuclei, regardless of bonding. libretexts.org This is particularly useful for determining stereochemistry. libretexts.orgnih.gov In this compound, NOESY could establish the spatial relationship between the methyl group and the adjacent protons on the cycloheptane ring, which can help define the molecule's preferred conformation. The strength of a NOE signal is inversely proportional to the sixth power of the distance between the protons. huji.ac.il

Summary of 2D NMR Techniques for this compound

| Experiment | Correlation Type | Information Gained |

|---|---|---|

| COSY | ¹H – ¹H (through-bond) | Identifies neighboring protons, traces proton network. ucalgary.ca |

| HSQC | ¹H – ¹³C (one-bond) | Assigns protons to their directly attached carbons. amazonaws.com |

| HMBC | ¹H – ¹³C (multiple-bond) | Connects molecular fragments and establishes the carbon skeleton. ceitec.cz |

| NOESY | ¹H – ¹H (through-space) | Determines spatial proximity and stereochemical relationships. libretexts.org |

Quantitative NMR (qNMR) for Mixture Analysis and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance in a sample. researchgate.net It can be used for both relative and absolute concentration measurements. ethz.ch

For mixture analysis, such as determining the percentage of this compound in synthetic oil from pyrolysis, relative qNMR can be used to compare the integral of a specific this compound signal to the integrals of other components. mdpi.com

For absolute quantification, a certified internal standard of known concentration and purity is added to the sample. sigmaaldrich.com The purity of the analyte (Pₓ) can be calculated with high precision using the following formula, where I is the integral area, N is the number of protons for the signal, M is the molecular weight, and m is the mass of the analyte (x) and the internal calibrant (cal). acs.org

Pₓ = (Iₓ / Ical) * (Ncal / Nₓ) * (Mₓ / Mcal) * (mcal / mₓ) * Pcal

Accurate qNMR requires specific experimental conditions, including a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to ensure complete signal recovery between scans and a high signal-to-noise ratio (S/N ≥ 250:1 for <1% error). sigmaaldrich.comox.ac.uk This makes qNMR a valuable tool for monitoring the progress of a reaction that produces or consumes this compound.

Heteronuclear Correlation NMR Spectroscopy for Complex Systems

Heteronuclear correlation spectroscopy encompasses a broad range of experiments that probe couplings between different types of nuclei, most commonly ¹H and ¹³C. libretexts.org While HSQC and HMBC are the most common, more advanced sequences are employed for analyzing complex systems where signal overlap is a major issue.

Techniques based on inverse detection, where the more sensitive ¹H nucleus is observed, offer significant gains in sensitivity. libretexts.org For highly complex mixtures or solid-state samples, specialized pulse sequences have been developed. For example, t₁-noise eliminated D-HMQC can improve spectral quality in solid-state NMR, rsc.org while frequency-selective HETCOR (FS-HETCOR) can be used to selectively enhance desired correlations by a factor of up to 5 while suppressing unwanted signals in crowded spectra. researchgate.net Such advanced methods could be applied to resolve the signals of this compound within a complex matrix like crude oil or polymeric materials.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification in Mixtures

GC-MS is a hybrid technique that is exceptionally well-suited for separating and identifying volatile components within a mixture. innovatechlabs.com In this method, the sample is first injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a capillary column. innovatechlabs.com Each separated component then enters the mass spectrometer.

This compound has been identified as a component in the synthetic oil produced from the pyrolysis of oil sands using GC-MS. mdpi.com In a typical GC-MS analysis, this compound would produce a peak on the gas chromatogram at a specific retention time. The mass spectrometer would then record the mass spectrum for that peak. innovatechlabs.com

The mass spectrum of this compound (C₉H₁₆) would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight, approximately 124. nist.gov The high-energy electron ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern acts as a molecular fingerprint. For this compound, expected fragmentation would involve cleavage of the alkyl substituent and ring fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 124 | [C₉H₁₆]⁺ | Molecular Ion (M⁺) |

| 109 | [C₈H₁₃]⁺ | Loss of a methyl radical (•CH₃) [M-15] |

| 95 | [C₇H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) [M-29] |

| 81 | [C₆H₉]⁺ | Loss of a propyl radical (•C₃H₇) or ring fragmentation |

| 67 | [C₅H₇]⁺ | Further fragmentation of the cycloheptyl ring |

The most stable cation formed during fragmentation often results in the most intense signal, known as the base peak. libretexts.orgdocbrown.info The unique combination of retention time and mass spectrum allows for the confident identification of this compound even in complex mixtures. epa.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental and isotopic composition of a sample with exceptional precision. measurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact molecular mass. bioanalysis-zone.com This high accuracy is indispensable for identifying molecular structures, ranging from small organic molecules to large macromolecules. measurlabs.com

For this compound, with the chemical formula C₉H₁₆, HRMS provides an exact mass that can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The high-resolution capabilities of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enable the measurement of the monoisotopic mass with high precision, typically to within 0.001 atomic mass units. labmanager.comresearchgate.net This level of accuracy facilitates the unambiguous confirmation of the elemental composition of the molecular ion. researchgate.net

The precise mass of this compound has been determined to be 124.2233. nist.gov This value is crucial for confirming the elemental formula C₉H₁₆ in unknown samples and serves as a foundational piece of data in its comprehensive structural elucidation.

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₆ | nist.gov |

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS) for Detailed Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) , also known as MS², is an advanced technique where two or more stages of mass analysis are employed to probe the structure of ions. wikipedia.org In a typical MS/MS experiment, ions of a specific m/z ratio (precursor ions) are selected in the first mass analyzer, fragmented through processes like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. nationalmaglab.org This process provides detailed information about the connectivity of atoms within the molecule. nih.gov For this compound, MS/MS would involve selecting the molecular ion [C₉H₁₆]⁺ (m/z 124) and subjecting it to fragmentation to generate a product ion spectrum, which reveals the structure of the carbocyclic ring and the ethylidene side chain. nationalmaglab.orgyoutube.com

Ion Mobility Spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas under the influence of an electric field. scielo.org.coveritasinnovation.com When coupled with mass spectrometry (IMS-MS), this technique can separate isomers that may be indistinguishable by mass alone. nih.gov IMS measures an ion's collision cross-section (CCS), a value related to its three-dimensional structure. This capability would be particularly useful in distinguishing the (E) and (Z) isomers of this compound or separating it from other C₉H₁₆ isomers with different ring structures or double bond positions, as these structural differences would likely result in different drift times and CCS values. nih.govcopernicus.org

Fragmentation Pattern Analysis for Structural Information

The mass spectrum of this compound obtained by electron ionization (EI) provides a characteristic fragmentation pattern that acts as a molecular fingerprint. The molecular ion peak ([M]⁺) is observed at an m/z of 124, corresponding to the molecular weight of C₉H₁₆. nist.gov

The fragmentation of the molecular ion proceeds through various pathways, primarily involving the cleavage of bonds within the cycloheptane ring and the ethylidene group. The pattern is dominated by the loss of small hydrocarbon fragments. libretexts.org Key fragments observed in the mass spectrum of this compound include:

m/z 95: This significant peak likely corresponds to the loss of an ethyl group (•C₂H₅, 29 mass units).

m/z 81: This peak results from the loss of a propyl group (•C₃H₇, 43 mass units).

m/z 67: This fragment corresponds to the loss of a butyl group (•C₄H₉, 57 mass units).

m/z 54: This peak is characteristic of cycloalkenes and may arise from complex ring-opening and rearrangement reactions.

m/z 41: A common fragment in the mass spectra of hydrocarbons, corresponding to the allyl cation [C₃H₅]⁺.

The base peak in the spectrum is at m/z 67, indicating that the loss of a C₄H₉ fragment is the most favorable fragmentation pathway under the ionization conditions. This detailed pattern allows for the structural confirmation of the this compound molecule. nist.gov

Table 2: Major Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Plausible Fragment |

|---|---|---|

| 41 | 65 | [C₃H₅]⁺ |

| 54 | 50 | [C₄H₆]⁺ |

| 67 | 100 | [C₅H₇]⁺ |

| 81 | 75 | [C₆H₉]⁺ |

| 95 | 55 | [C₇H₁₁]⁺ |

| 124 | 30 | [C₉H₁₆]⁺ (Molecular Ion) |

Data sourced from NIST Chemistry WebBook nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. youtube.com It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. youtube.com

Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features: the cycloalkane ring and the exocyclic double bond. nist.govnist.gov

C-H Stretching Vibrations: The region just below 3000 cm⁻¹ is characteristic of C-H stretching vibrations from sp³ hybridized carbon atoms, typical for the CH₂ groups in the cycloheptane ring. libretexts.org The spectrum shows strong absorptions in the 2850-2920 cm⁻¹ range. A weaker band often appears just above 3000 cm⁻¹, which can be attributed to the C-H stretch of the sp² hybridized carbon in the =CH-CH₃ group. libretexts.org

C=C Stretching Vibration: A key absorption for identifying the ethylidene group is the C=C stretching vibration. For exocyclic double bonds of this type, this band typically appears in the range of 1640-1680 cm⁻¹. libretexts.org In the spectrum of this compound, this peak is observed around 1660 cm⁻¹. nist.gov

C-H Bending Vibrations: The spectrum also contains bands corresponding to C-H bending (scissoring) vibrations of the CH₂ groups, which are typically found around 1450 cm⁻¹. libretexts.org Additionally, an out-of-plane C-H bending vibration for the trisubstituted ethylidene group is expected, often appearing in the 800-840 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2920 | C-H Stretch (sp³) | Cycloheptane Ring (-CH₂-) |

| ~2850 | C-H Stretch (sp³) | Cycloheptane Ring (-CH₂-) |

| ~1660 | C=C Stretch | Ethylidene Group (C=C) |

| ~1450 | C-H Bend (Scissoring) | Cycloheptane Ring (-CH₂-) |

Data interpreted from NIST Chemistry WebBook nist.gov and general IR spectroscopy principles. libretexts.org

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Surface Analysis

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a specialized IR technique designed for analyzing powder or rough-surfaced solid samples with minimal preparation. wikipedia.orgswri.org Instead of measuring transmitted light, DRIFTS collects the diffusely scattered infrared radiation from the sample surface. wikipedia.org This makes it an ideal tool for studying surface chemistry, particularly in fields like catalysis, where it can be used to monitor adsorbed species and reaction intermediates in situ. swri.orgspecac.com

While this compound is a liquid at standard conditions, DRIFTS could be employed to study its interactions with solid surfaces. For instance, the adsorption of this compound onto a catalyst material (e.g., alumina, silica (B1680970), or a supported metal) could be investigated. swri.org By recording the DRIFTS spectrum, one could identify changes in the vibrational modes of the molecule upon adsorption, providing insights into the nature of the surface-adsorbate interaction and any subsequent surface-catalyzed reactions, such as hydrogenation or isomerization. rsc.org

Advanced Chromatographic Techniques

Chromatography is a cornerstone of separation science, essential for isolating and purifying compounds from complex mixtures. researchgate.netresearchgate.net Advanced chromatographic techniques offer high resolution, speed, and sensitivity, making them indispensable for the analysis of compounds like this compound. labinsights.nl

Gas Chromatography (GC): Given its volatility, gas chromatography is a primary technique for the analysis of this compound. In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC provides both quantitative information and definitive structural identification through fragmentation patterns. induspublishers.com

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be used, particularly for preparative-scale separations or for analyzing mixtures containing non-volatile components. researchgate.net In a reversed-phase HPLC setup, this compound, being a nonpolar hydrocarbon, would be strongly retained on a C18 column and eluted with a nonpolar mobile phase. Ultra-High-Performance Liquid Chromatography (UHPLC), an advanced form of HPLC using smaller particle sizes, offers significantly faster analysis times and improved resolution. induspublishers.com

Two-Dimensional Chromatography (e.g., GCxGC): For highly complex samples, such as petroleum fractions or essential oils where numerous isomers may be present, two-dimensional gas chromatography (GCxGC) provides a vastly superior separating power. cpur.in This technique subjects the effluent from one GC column to a second, different column for further separation, creating a two-dimensional chromatogram that can resolve components that would co-elute in a one-dimensional system. cpur.in

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of organic compounds. google.comharvardapparatus.com In the context of nonpolar hydrocarbons like this compound, reversed-phase HPLC is the most applicable mode. nih.gov This method utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the purification of this compound, a C18 column, which has octadecylsilane (B103800) chains bonded to a silica support, is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. ejgm.co.uk By carefully controlling the composition of the mobile phase, often through a gradient elution where the solvent strength is increased over time, a high degree of purification can be achieved. harvardapparatus.com

Preparative HPLC, which employs larger columns and higher flow rates, can be used to isolate significant quantities of pure this compound from a reaction mixture or a complex sample matrix. google.com The detection of the non-chromophoric this compound can be accomplished using a universal detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Table 1: Illustrative HPLC Parameters for the Purification of a Nonpolar Hydrocarbon like this compound

| Parameter | Value |

| Column | C18, 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Injection Volume | 20 µL |

Gas-Liquid Partition Chromatography (GLPC) for Isomeric Resolution

Gas-Liquid Partition Chromatography (GLPC), a form of gas chromatography, is an exceptionally powerful technique for the separation of volatile compounds, including the potential E/Z isomers of this compound. rsc.orgiastate.edulibretexts.orgnih.gov In GLPC, the mobile phase is an inert carrier gas, such as helium or nitrogen, and the stationary phase is a non-volatile liquid coated on an inert solid support within a column. du.edu.eg

The separation of the geometric isomers of this compound would be based on subtle differences in their boiling points and interactions with the stationary phase. A nonpolar stationary phase, such as a polydimethylsiloxane (B3030410) (e.g., OV-101), would separate the isomers primarily based on their volatility. For enhanced resolution of isomers, a more polar stationary phase, like a polyethylene (B3416737) glycol (e.g., Carbowax 20M), could be employed to exploit differences in polarity.

The retention time, the time it takes for a compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions and can be used for identification. du.edu.eg The relative amounts of the E and Z isomers in a sample can be determined by integrating the areas of their corresponding peaks in the chromatogram.

Table 2: Representative GLPC Conditions for Isomeric Resolution of Unsaturated Hydrocarbons

| Parameter | Value |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Note: This table illustrates typical GLPC conditions for the analysis of volatile hydrocarbons. Specific parameters for this compound would require experimental optimization.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. rochester.edulibretexts.orgsigmaaldrich.comnih.gov For the synthesis of this compound, for instance, through a Wittig reaction, TLC can be used to track the consumption of the starting materials (a ketone and a phosphonium (B103445) ylide) and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel, a polar stationary phase. sigmaaldrich.com The plate is then developed in a chamber containing a suitable mobile phase, which is a nonpolar solvent or a mixture of solvents. For a nonpolar compound like this compound, a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) in a high hexane ratio (e.g., 9:1) would be appropriate. researchgate.net

The separated spots are visualized, often under UV light if the compounds are UV-active, or by staining with a universal developing agent like potassium permanganate (B83412) or iodine, which reacts with organic compounds to produce colored spots. rochester.edushoko-sc.co.jp The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify the components of the mixture. khanacademy.orgyoutube.comchegg.com The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Table 3: Typical TLC System for Monitoring the Synthesis of an Alkene

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |

| Expected Rf (Product) | ~0.8 - 0.9 (for a nonpolar product like this compound) |

| Expected Rf (Reactants) | Lower than the product (for more polar reactants) |

X-ray Crystallography for Unambiguous Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org It works by diffracting a beam of X-rays off the ordered array of molecules in a crystal, producing a unique diffraction pattern from which the electron density and thus the atomic positions can be calculated. nih.govresearchgate.net

However, for a simple, nonpolar liquid hydrocarbon like this compound, obtaining a single crystal suitable for X-ray diffraction analysis presents a significant challenge. The molecule's low melting point and the weak intermolecular forces (van der Waals interactions) make it difficult to grow well-ordered crystals. This technique is more commonly applied to complex organic molecules, metal-organic frameworks, and proteins that have a greater propensity to form stable crystalline lattices. libretexts.org

While no X-ray crystallographic data for this compound is available in the common crystallographic databases, if a suitable crystalline derivative of this compound were to be synthesized (for example, through co-crystallization with a heavy atom or by introducing functional groups that promote crystallization), X-ray crystallography could provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.net

Applications in Organic Synthesis and Materials Science As a Building Block

Ethylidenecycloheptane as a Versatile Synthetic Building Block in Complex Molecule Construction

In the field of organic synthesis, "building blocks" are relatively simple molecules that serve as starting points for the construction of more complex targets. sigmaaldrich.comlifechemicals.com this compound fits this description perfectly, offering a reactive handle—the ethylidene double bond—on a cycloheptane (B1346806) scaffold. ontosight.ai The double bond is susceptible to a wide array of chemical transformations, allowing chemists to introduce new functional groups and build elaborate molecular frameworks.

The synthesis of complex molecules, such as natural products and pharmaceuticals, often requires precise control over stereochemistry and the strategic introduction of functionality. nih.govox.ac.ukmit.edu The trisubstituted nature of this compound's double bond allows for stereoselective reactions, enabling the creation of specific 3D arrangements of atoms.

Key Reactions for Molecular Elaboration:

| Reaction Type | Reagents/Catalysts | Resulting Functional Group | Application in Synthesis |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide (Oxirane) | Precursor to diols, amino alcohols, and other difunctionalized compounds. |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Introduction of two hydroxyl groups for further modification. |

| Ozonolysis | O₃, then Me₂S or Zn/H₂O | Ketone (Cycloheptanone) and Aldehyde (Acetaldehyde) | Cleavage of the double bond to yield two carbonyl compounds, useful for subsequent C-C bond formations. |

| Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Alcohol | Anti-Markovnikov addition of a hydroxyl group, providing access to a different regioisomer than direct hydration. |

| Heck Coupling | Pd catalyst, Aryl halide | Substituted Alkene | Formation of a new carbon-carbon bond, attaching aryl groups to the cycloheptane framework. |

These transformations convert the simple hydrocarbon into a multifunctionalized intermediate, ready for subsequent steps in a total synthesis endeavor. The cycloheptane ring itself can provide a specific conformational bias, influencing the stereochemical outcome of reactions and contributing to the final three-dimensional shape of the target molecule. ontosight.ai

Role in the Synthesis of Advanced Organic Materials

Advanced organic materials are compounds designed to exhibit specific functions, such as electrical conductivity, light emission, or unique mechanical properties. mdpi.comriken.jp Organic synthesis plays a critical role in creating these materials by assembling molecular units into larger, functional structures. openaccessjournals.com this compound can serve as a precursor to monomers that are incorporated into these advanced materials. ontosight.ai

By functionalizing this compound using the reactions described previously, it can be converted into monomers suitable for producing a variety of polymers. For instance, conversion to a diol via dihydroxylation or a dicarboxylic acid via oxidative cleavage would create monomers for the synthesis of polyesters or polyamides. The incorporation of the cycloheptane ring into the polymer backbone can influence the material's properties, such as its glass transition temperature (Tg), thermal stability, and mechanical strength.

Potential Material Applications:

| Precursor Monomer (from this compound) | Polymer Class | Potential Properties Conferred by Cycloheptane Unit |

| Cycloheptane-1,2-diol | Polyesters, Polycarbonates | Increased rigidity, altered thermal properties. |

| Cycloheptanedicarboxylic acid | Polyamides, Polyesters | Enhanced thermal stability, modified crystallinity. |

| Amino-substituted cycloheptane derivatives | Polyimides | High thermal resistance, good mechanical properties. |

The development of such materials is crucial for applications in electronics, where organic semiconductors are used in devices like OLEDs and OFETs, and in medicine, for creating biocompatible materials. mdpi.comopenaccessjournals.com

Integration into Polymer Chemistry and Metathesis Reactions

Polymer chemistry focuses on the synthesis and properties of polymers, which are large molecules made of repeating structural units called monomers. wikipedia.org Olefin metathesis has become a powerful tool in this field, enabling the efficient formation of carbon-carbon double bonds. nobelprize.org This reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize, involves the exchange of alkylidene groups between two alkenes, mediated by a metal-alkylidene catalyst. nobelprize.orgfree.fr

While this compound itself is not typically used in ring-opening metathesis polymerization (ROMP)—a process common for strained cyclic alkenes—it can participate in other forms of metathesis. It can be utilized in cross-metathesis reactions to couple with other olefins, which is a key strategy for synthesizing complex alkenes, including those that are trisubstituted. nih.gov

The reaction involves the this compound and a partner olefin reacting in the presence of a catalyst, such as a Grubbs or Schrock catalyst, to form new olefin products. This allows the cycloheptane unit to be precisely integrated into a larger molecule or a polymer chain.

Commonly Used Metathesis Catalysts:

| Catalyst Family | Key Metal | Typical Characteristics |

| Grubbs Catalysts | Ruthenium (Ru) | High tolerance to various functional groups, stable in air and moisture. beilstein-journals.org |

| Schrock Catalysts | Molybdenum (Mo) or Tungsten (W) | Highly active, particularly for sterically hindered or less reactive olefins. nih.gov |

The integration of the cycloheptyl moiety via metathesis can be a strategic step in creating polymers with tailored properties or in the synthesis of complex molecules where the formation of a specific double bond is a critical step. free.fr

Precursor for Annulation Reactions to Construct Diverse Carbocyclic and Heterocyclic Systems

Annulation reactions are chemical transformations that form a new ring onto an existing molecule. This compound's reactive double bond makes it a suitable precursor for various annulation strategies, leading to the construction of both all-carbon (carbocyclic) and heteroatom-containing (heterocyclic) ring systems. cdnsciencepub.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings (commonly nitrogen, oxygen, or sulfur), are ubiquitous in nature and medicine. openaccessjournals.comwikipedia.org Many drugs, for example, feature heterocyclic cores. wikipedia.org The synthesis of these structures is a central goal of medicinal and organic chemistry. mdpi.com

Strategies for Annulation using this compound:

Diels-Alder Reaction: The ethylidene double bond can act as a dienophile, reacting with a conjugated diene to form a new six-membered ring fused to or spiro-linked with the cycloheptane ring.

[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions with another alkene can generate a cyclobutane (B1203170) ring.

Heterocyclic Annulation: The double bond can be first converted into an epoxide. Subsequent ring-opening with a nucleophile containing a second reactive site (e.g., an amino alcohol or a mercapto-amine) can initiate a cyclization cascade to form a new heterocyclic ring. For instance, reaction with an amine nucleophile could be a key step in forming nitrogen-containing heterocycles. beilstein-journals.org

These annulation reactions provide powerful methods for rapidly increasing molecular complexity, transforming a simple starting material into intricate polycyclic systems that are foundational to many areas of chemical science.

Green Chemistry Principles Applied to Ethylidenecycloheptane Research

Development of Sustainable Synthetic Methodologies

The most established method for synthesizing ethylidenecycloheptane is the Wittig reaction, which involves reacting cycloheptanone (B156872) with a phosphorus ylide, such as methylenetriphenylphosphorane. pressbooks.pub The application of green chemistry principles to this synthesis is an area ripe for development.

Maximizing Atom Economy and Minimizing Waste Generation

The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a critical green chemistry metric. The traditional Wittig reaction is known for its poor atom economy. pressbooks.pub This is because for every molecule of the desired alkene (this compound) produced, a stoichiometric amount of triphenylphosphine (B44618) oxide is generated as a byproduct.

Table 1: Atom Economy in a Typical Wittig Reaction

| Reactant/Product | Role | Consequence for Atom Economy |

|---|---|---|

| Cycloheptanone | Reactant | Incorporated into the final product. |

| Phosphorus Ylide | Reactant | Only the methylene (B1212753) group is incorporated into the product. |

| Triphenylphosphine Oxide | Byproduct | A significant waste product, leading to low atom economy. |